Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate
Description
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is a synthetic tetrapeptide derivative featuring a benzyloxycarbonyl (Z) protecting group and a methyl ester terminal. Its structure includes:
- L-Valine: A branched-chain amino acid with a nonpolar side chain.
- D-Isoleucine: A nonpolar amino acid with a stereochemical D-configuration, which is rare in naturally occurring peptides.
- L-Norvaline: A non-proteinogenic amino acid with a linear side chain.
This compound is primarily used as an intermediate in peptide synthesis, where the Z group protects the N-terminus during stepwise assembly. Its methyl ester facilitates solubility in organic solvents, enabling efficient coupling reactions .
Properties
CAS No. |
653574-13-1 |
|---|---|
Molecular Formula |
C29H46N4O8 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R,3R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]butanoyl]amino]pentanoate |
InChI |
InChI=1S/C29H46N4O8/c1-8-13-21(28(38)40-7)30-27(37)24(19(6)34)32-26(36)23(18(5)9-2)31-25(35)22(17(3)4)33-29(39)41-16-20-14-11-10-12-15-20/h10-12,14-15,17-19,21-24,34H,8-9,13,16H2,1-7H3,(H,30,37)(H,31,35)(H,32,36)(H,33,39)/t18-,19-,21+,22+,23-,24+/m1/s1 |
InChI Key |
CIFOSQPVPRQIME-HTECONTDSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using benzyloxycarbonyl chloride. Each amino acid is then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after the methyl esterification of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl protecting groups can be removed through hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized threonine derivatives, and substituted amino acid residues.
Scientific Research Applications
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by mimicking natural substrates or ligands. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally or functionally related analogs:
Key Findings from Research
Stereochemical Impact : The inclusion of D-isoleucine in the target compound distinguishes it from naturally occurring L-configured peptides. This D-configuration may enhance metabolic stability or alter receptor binding compared to L-isoforms .
Protection Strategy : The benzyloxycarbonyl (Z) group offers orthogonal protection compared to methoxycarbonyl (), enabling selective deprotection in multi-step syntheses .
Functional Groups: The presence of L-threonine introduces hydroxyl-group reactivity, which is absent in simpler analogs like N-methoxycarbonyl-norvaline methyl ester. This could influence solubility or crystallinity .
Complexity vs. Simplicity : Cyclic peptides () exhibit constrained conformations and enhanced bioavailability, whereas the target compound’s linear structure allows for modular modifications during synthesis .
Analytical and Commercial Considerations
- Analytical Methods: Techniques such as nano-liquid chromatography (nano-LC), as described in , are applicable for resolving complex peptide mixtures, including those containing norvaline or threonine derivatives .
- Commercial Availability : Benzyloxycarbonyl-protected compounds (e.g., ) are widely available at high purity (>98%), with prices reflecting molecular complexity (e.g., JPY 10,000/25g for simpler derivatives vs. higher costs for multi-residue peptides) .
Biological Activity
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C28H44N4O6
- Molecular Weight : 532.672 g/mol
- Chirality : The compound contains multiple chiral centers, which may influence its biological activity.
- SMILES Notation : CC(C)(C)CC@@HNC(=O)C@HNC(=O)OCc2ccccc2
The structure features a benzyloxycarbonyl group, which is known to enhance the lipophilicity of peptides and can influence their interaction with biological targets.
The biological activity of this compound can be attributed to its structural components, which may interact with various biological pathways. The presence of amino acid residues suggests potential roles in protein synthesis or inhibition, possibly affecting cellular signaling pathways.
Pharmacological Profile
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The benzyloxy group may enhance membrane permeability, allowing for better interaction with microbial cells.
- Anticancer Potential : Research has shown that peptide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated.
- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Study 1: Antimicrobial Efficacy
A study conducted on peptide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Moderate | Membrane disruption |
| Control Peptide | High | Cell wall synthesis inhibition |
Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells. The study highlighted the importance of the L-valine and D-isoleucine residues in enhancing cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 25 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
